molecular formula C9H10N4O B3137770 (1Z)-2-(1H-benzimidazol-1-yl)-N'-hydroxyethanimidamide CAS No. 4404-31-3

(1Z)-2-(1H-benzimidazol-1-yl)-N'-hydroxyethanimidamide

Cat. No.: B3137770
CAS No.: 4404-31-3
M. Wt: 190.20 g/mol
InChI Key: FCDQRWUPXDEQQT-UHFFFAOYSA-N
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Description

(1Z)-2-(1H-Benzimidazol-1-yl)-N'-hydroxyethanimidamide (CAS: 4404-32-4) is a benzimidazole-derived amidine compound with the molecular formula C₉H₁₀N₄O and a molecular weight of 190.2 g/mol . The compound features a benzimidazole core linked to a hydroxyethanimidamide group, enabling strong hydrogen bonding via the hydroxyl (-OH) and imine (C=N) functionalities.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-9(12-14)5-13-6-11-7-3-1-2-4-8(7)13/h1-4,6,14H,5H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDQRWUPXDEQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694343
Record name (1H-Benzimidazol-1-yl)-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4404-31-3
Record name (1H-Benzimidazol-1-yl)-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(1H-benzimidazol-1-yl)-N’-hydroxyethanimidamide typically involves the formation of the benzimidazole ring followed by the introduction of the ethanimidamide moiety. Common synthetic routes may include:

    Cyclization Reactions: Starting from o-phenylenediamine and carboxylic acids or their derivatives to form the benzimidazole core.

    Amidation Reactions: Introducing the ethanimidamide group through reactions with appropriate amines and aldehydes or nitriles.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring, leading to various oxidized derivatives.

    Reduction: Reduction reactions could modify the ethanimidamide group, potentially converting it to different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution could introduce alkyl or aryl groups onto the benzimidazole ring.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-2-(1H-benzimidazol-1-yl)-N’-hydroxyethanimidamide can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate.

Biology

In biological research, benzimidazole derivatives are often studied for their potential as enzyme inhibitors or receptor ligands. This compound could be investigated for similar applications.

Medicine

Medicinally, compounds with benzimidazole cores are explored for their therapeutic potential. This compound might be evaluated for its efficacy in treating infections, cancer, or other diseases.

Industry

In industry, such compounds could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of (1Z)-2-(1H-benzimidazol-1-yl)-N’-hydroxyethanimidamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with DNA, proteins, or enzymes, disrupting their normal function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

(1Z)-2-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N′-hydroxyethanimidamide

Key Features :

  • Substituents : Methyl groups at positions 5 and 6 on the benzimidazole ring.
  • Electronic Properties : Enhanced π-electron delocalization due to the electron-donating methyl groups, improving stability in polar solvents.
  • Hydrogen Bonding : Retains strong hydrogen-bonding capacity via the hydroxyl group, similar to the parent compound.
    Applications : Used in synthetic chemistry for selective metal ion interactions, leveraging its modified electronic profile .

(1Z)-N’-Hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethanimidamide (CAS: 852388-71-7)

Key Features :

  • Substituents : Methyl group at position 1 on the benzimidazole ring.
  • Structural Impact : The methyl group alters the nitrogen’s basicity and may influence tautomeric equilibria.
  • Reactivity: Reduced nucleophilicity at the benzimidazole N1 position compared to the unsubstituted parent compound.

Bis N’-(1H-Benzimidazol-2-yl)-N-alkylamidine Derivatives

Key Features :

  • Structure : Two benzimidazole units connected via an alkylamidine bridge.
  • Hydrogen Bonding : Multiple N-H and C=N groups enable extensive hydrogen-bond networks, enhancing antioxidant activity.
  • Research Findings : Demonstrated significant radical scavenging activity in DPPH assays (IC₅₀ values: 12–45 μM), attributed to electron-rich benzimidazole moieties .

4-(5-Substituted-1H-Benzimidazol-2-yl)-Benzoic Acid Hydrazide Derivatives

Key Features :

  • Functional Groups : Combine benzimidazole with a hydrazide group.
  • Hydrogen Bonding : Hydrazide (-NH-NH₂) and carboxylic acid (-COOH) groups provide additional hydrogen-bonding sites.
  • Applications : Explored for antimicrobial and anticancer activities due to dual metal-chelating and π-stacking capabilities .

N-(1H-Benzo[d]imidazol-2-yl)-N'-(methylsulfonyl)hexanimidamide

Key Features :

  • Substituents : Methylsulfonyl group replaces the hydroxyl in the parent compound.
  • Electronic Effects: Sulfonyl groups are electron-withdrawing, reducing hydrogen-bond donor capacity but improving solubility in aprotic solvents.
  • Applications : Used in sulfonamide-based drug discovery pipelines .

Data Table: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Functional Groups Hydrogen Bonding Capacity Notable Applications
Target Compound (CAS: 4404-32-4) None -OH, C=N, benzimidazole High Metal coordination, catalysis
5,6-Dimethyl analog 5,6-dimethyl benzimidazole -OH, C=N Moderate (steric hindrance) Selective ion binding
1-Methyl analog (CAS: 852388-71-7) 1-methyl benzimidazole -OH, C=N Moderate Medicinal chemistry intermediate
Bis-amidine derivatives Dual benzimidazole + alkyl chain Multiple C=N, N-H Very high Antioxidant agents
Hydrazide derivatives Benzimidazole + hydrazide -NH-NH₂, -COOH High Antimicrobial/anticancer research
Methylsulfonyl analog Methylsulfonyl group -SO₂CH₃, C=N Low Sulfonamide drug development

Research Findings and Trends

  • Hydrogen Bonding : The parent compound’s hydroxyl group enables stronger hydrogen bonds than methyl- or sulfonyl-substituted analogs, critical for stability in polar solvents .
  • Electronic Effects : Electron-donating groups (e.g., methyl) enhance π-delocalization in benzimidazole, while electron-withdrawing groups (e.g., sulfonyl) reduce reactivity .
  • Biological Activity: Bis-amidine derivatives show superior antioxidant activity compared to monosubstituted analogs, highlighting the role of multiple hydrogen-bond donors .

Biological Activity

(1Z)-2-(1H-benzimidazol-1-yl)-N'-hydroxyethanimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H12N4OC_{10}H_{12}N_4O and incorporates a benzimidazole moiety, which is known for its broad range of biological activities. The presence of the hydroxy group and the propanimidamide structure enhances its potential as a therapeutic agent.

Overview of Biological Activity

Research indicates that compounds containing benzimidazole structures often exhibit significant biological activities, including:

Antimicrobial Activity : Benzimidazole derivatives have demonstrated antibacterial and antifungal properties. A study highlighted that similar compounds showed effective inhibition against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential : Several studies have reported that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, N-hydroxy-1,2-disubstituted-1H-benzimidazol-5-yl acrylamides were synthesized as novel HDAC inhibitors, showing potent antitumor activity in colon cancer xenograft models .

Enzyme Inhibition : These compounds may act as inhibitors of various enzymes, contributing to their therapeutic effects. For example, some derivatives have been shown to inhibit lipoxygenase and proteolysis, indicating potential uses in inflammatory conditions .

Table 1: Summary of Biological Activities of this compound

Activity Type Description Reference
AntimicrobialExhibits antibacterial and antifungal properties
AnticancerInhibits cancer cell proliferation; effective in xenograft models
Enzyme InhibitionActs as an inhibitor for lipoxygenase and proteolysis

Case Study 1: Antimicrobial Efficacy

A series of benzimidazole derivatives were tested against common bacterial strains. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro studies were conducted on various cancer cell lines to evaluate the anticancer potential of this compound. The compound demonstrated a dose-dependent inhibition of cell growth in colon cancer cells, with IC50 values indicating promising therapeutic potential.

The biological activity of this compound can be attributed to its structural features that facilitate binding to specific molecular targets. The hydroxy group plays a crucial role in enhancing solubility and bioavailability, while the benzimidazole core is integral for interaction with biological macromolecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1Z)-2-(1H-benzimidazol-1-yl)-N'-hydroxyethanimidamide
Reactant of Route 2
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(1Z)-2-(1H-benzimidazol-1-yl)-N'-hydroxyethanimidamide

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